Regiochemical Differentiation: 3-Benzoate vs. 2-Benzoate Substitution Pattern
The target compound (CAS 1171483-68-3) bears the 4-(methoxycarbonyl)phenyl substituent at the imidazo[1,2-a]pyrimidine 3-position, while its closest commercial analog (CAS 1171543-35-3) carries the identical group at the 2-position . This regiochemical difference is not cosmetic; in imidazo[1,2-a]pyrimidine-derived kinase inhibitors, the 3-aryl orientation projects the benzoate into a distinct sub-pocket compared to the 2-aryl analog, directly affecting target engagement geometry [1].
| Evidence Dimension | Position of 4-(methoxycarbonyl)phenyl attachment on imidazo[1,2-a]pyrimidine core |
|---|---|
| Target Compound Data | 3-position (CAS 1171483-68-3) |
| Comparator Or Baseline | 2-position (CAS 1171543-35-3) |
| Quantified Difference | Regiochemical shift of the entire aryl ester substituent by one core atom |
| Conditions | Structural analysis by IUPAC nomenclature, InChI, and vendor specification sheets |
Why This Matters
Procurement of the incorrect positional isomer will yield a compound with a fundamentally different spatial arrangement of the benzoate pharmacophore, invalidating any SAR series or screening campaign that requires the 3-substituted architecture.
- [1] Patent US-8637532-B2. Imidazo[1,2-a]pyrimidine derivatives as MET kinase inhibitors. Merck & Co., Inc. / Merck Sharp & Dohme Corp. 2006. View Source
